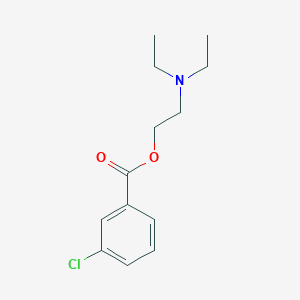
2-(Diethylamino)ethyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3-chlorobenzoate, also known as procaine or novocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been widely used in medicine due to its effectiveness and low toxicity.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 3-chlorobenzoate has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, surgery, and obstetrics. Additionally, this compound has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the inhibition of sodium channels in nerve cells. This inhibition prevents the transmission of nerve impulses, resulting in a loss of sensation in the affected area. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include a decrease in the permeability of cell membranes, inhibition of neurotransmitter release, and a decrease in the excitability of nerve cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its low toxicity. Additionally, it has a well-established synthesis method and is readily available. However, one limitation of using this compound in lab experiments is its short duration of action, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(Diethylamino)ethyl 3-chlorobenzoate. One area of research is the development of new drug delivery systems that utilize this compound's ability to enhance cell membrane permeability. Additionally, this compound's anti-inflammatory and antioxidant properties may be further investigated for their potential use in the treatment of various diseases. Finally, new synthetic methods for this compound may be developed in order to improve its efficiency and reduce its cost of production.
Conclusion
This compound, or this compound, is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Additionally, it has potential applications in the treatment of various diseases and in drug delivery systems. While there are some limitations to its use in lab experiments, its low toxicity and well-established synthesis method make it a valuable tool for scientific research. With further research, this compound may prove to be a valuable asset in the development of new medical treatments and drug delivery systems.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the reaction between para-chlorobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of this compound.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)